molecular formula C11H22N2O2 B2442662 tert-butyl N-(1-methylpiperidin-4-yl)carbamate CAS No. 607372-93-0

tert-butyl N-(1-methylpiperidin-4-yl)carbamate

Cat. No.: B2442662
CAS No.: 607372-93-0
M. Wt: 214.309
InChI Key: IFWALANQXAWVQS-UHFFFAOYSA-N
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Description

tert-butyl N-(1-methylpiperidin-4-yl)carbamate is a chemical compound with the molecular formula C11H22N2O2. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and organic compounds. The compound is known for its stability and reactivity, making it a valuable component in chemical research and industrial applications .

Properties

IUPAC Name

tert-butyl N-(1-methylpiperidin-4-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)12-9-5-7-13(4)8-6-9/h9H,5-8H2,1-4H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFWALANQXAWVQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1-Methylpiperidin-4-amine

The precursor 1-methylpiperidin-4-amine is synthesized via methylation of piperidin-4-amine. In a typical procedure, piperidin-4-amine is treated with methyl iodide in the presence of a base such as potassium carbonate. The reaction proceeds in a polar aprotic solvent like dimethylformamide (DMF) at 60–80°C for 12–24 hours, yielding 1-methylpiperidin-4-amine with a purity of >90%.

Protection with Boc Anhydride

The amine group is then protected by reacting 1-methylpiperidin-4-amine with Boc anhydride in dichloromethane (DCM) or tetrahydrofuran (THF). A catalytic amount of 4-dimethylaminopyridine (DMAP) is added to accelerate the reaction. After stirring at room temperature for 12–16 hours, the product is isolated via aqueous workup and purified by recrystallization or column chromatography. This method achieves yields of 75–85%.

Table 1: Reaction Conditions for Direct Carbamate Protection

Parameter Details
Solvent Dichloromethane (DCM)
Reagent Boc anhydride (1.2 equiv)
Catalyst DMAP (0.1 equiv)
Temperature 25°C
Reaction Time 12–16 hours
Yield 75–85%

Reductive Amination Route

Reductive amination offers an alternative pathway, particularly useful when starting from ketone precursors. This method involves the conversion of 1-methylpiperidin-4-one to the corresponding amine, followed by Boc protection.

Synthesis of 1-Methylpiperidin-4-one

1-Methylpiperidin-4-one is prepared via oxidation of 1-methylpiperidin-4-ol using Jones reagent (chromium trioxide in sulfuric acid). The ketone is isolated in 65–70% yield and characterized by NMR spectroscopy.

Reductive Amination

The ketone is subjected to reductive amination with ammonium acetate and sodium cyanoborohydride in methanol. The reaction proceeds at 50°C for 24 hours, yielding 1-methylpiperidin-4-amine with a conversion rate of 60–70%. Subsequent Boc protection follows the procedure outlined in Section 1.2.

Table 2: Optimization of Reductive Amination

Parameter Details
Reducing Agent Sodium cyanoborohydride (1.5 equiv)
Ammonium Source Ammonium acetate (3.0 equiv)
Solvent Methanol
Temperature 50°C
Reaction Time 24 hours
Yield 60–70%

Nucleophilic Substitution Strategies

Nucleophilic substitution provides a viable route for introducing the amine group at the 4-position of the piperidine ring. This method is advantageous when halogenated precursors are readily available.

Synthesis of 4-Chloro-1-methylpiperidine

4-Chloro-1-methylpiperidine is synthesized by treating 1-methylpiperidin-4-ol with thionyl chloride (SOCl₂) in refluxing toluene. The reaction achieves near-quantitative conversion to the chloride, which is purified via distillation.

Azide Formation and Reduction

The chloride undergoes nucleophilic substitution with sodium azide in dimethyl sulfoxide (DMSO) at 80°C for 8 hours, yielding 4-azido-1-methylpiperidine. Catalytic hydrogenation (H₂, Pd/C) in ethanol reduces the azide to the primary amine, which is then protected with Boc anhydride as described earlier.

Table 3: Key Steps in Nucleophilic Substitution

Step Conditions Yield
Chlorination SOCl₂, toluene, reflux, 6 hours 95%
Azide Substitution NaN₃, DMSO, 80°C, 8 hours 85%
Hydrogenation H₂ (1 atm), Pd/C, ethanol, 24 hours 90%

Industrial-Scale Production

Industrial synthesis prioritizes scalability and cost-effectiveness. Continuous flow systems are employed to enhance reaction efficiency and reduce processing times.

Continuous Flow Protection

In a representative process, 1-methylpiperidin-4-amine and Boc anhydride are pumped through a tubular reactor at 50°C with a residence time of 30 minutes. The product is continuously extracted and purified via crystallization, achieving a throughput of 10 kg/hour with >95% purity.

Waste Management and Sustainability

Industrial methods emphasize solvent recovery and catalyst recycling. For instance, DCM is distilled and reused, reducing environmental impact. Catalytic systems employing immobilized DMAP on silica gel have been developed to minimize waste.

Comparative Analysis of Methods

Table 4: Method Comparison for this compound Synthesis

Method Advantages Limitations Yield
Direct Protection High yield, simplicity Requires purified amine 75–85%
Reductive Amination Uses ketone precursors Moderate yield 60–70%
Nucleophilic Substitution Flexible starting materials Multiple steps 70–80%
Industrial Flow Scalability, efficiency High initial capital cost >95%

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-(1-methylpiperidin-4-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Applications in Organic Synthesis

Protecting Group:
tert-butyl N-(1-methylpiperidin-4-yl)carbamate serves as a protecting group for amines during multi-step organic synthesis. It helps prevent unwanted reactions at the amine site while allowing other functional groups to react freely. This application is crucial in synthesizing complex organic molecules where selective protection is necessary.

Synthetic Pathways:
The synthesis typically involves:

  • Reaction of 1-methylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine.

Reactions:
The compound can undergo various reactions:

  • Oxidation: Can be oxidized to yield corresponding carboxylic acids or ketones.
  • Reduction: Reduction can produce amines or alcohols.
  • Substitution: Nucleophilic substitution can introduce other functional groups.

Applications in Medicinal Chemistry

Drug Development:
Research indicates that this compound is evaluated for its potential in drug development, particularly as an intermediate for pharmaceutical compounds. Its structure allows for modifications that can enhance bioactivity and selectivity towards specific biological targets.

Case Study:
A study explored its use as a building block for synthesizing compounds with neuroprotective properties against amyloid beta-induced toxicity in astrocytes. The results showed moderate protective effects, highlighting its potential in Alzheimer's disease research .

Biological Research Applications

Enzyme Interactions:
In biological studies, this compound is utilized to investigate enzyme-substrate interactions. Its ability to modulate enzyme activity makes it a valuable tool in understanding biochemical pathways and developing enzyme inhibitors.

Pharmacological Studies:
Preliminary studies suggest interactions with neurotransmitter receptors, indicating potential pharmacological applications. Further research is necessary to elucidate the mechanisms of action and therapeutic implications .

Industrial Applications

Chemical Industry:
In the chemical industry, this compound is employed in the production of agrochemicals and polymers. Its stability and reactivity make it suitable for various industrial processes.

Summary of Findings

The following table summarizes the key applications of this compound across different fields:

Field Application Details
Organic SynthesisProtecting GroupUsed to protect amines during multi-step synthesis
Medicinal ChemistryDrug DevelopmentInvestigated as an intermediate for synthesizing pharmaceutical compounds
Biological ResearchEnzyme InteractionsStudied for its ability to modulate enzyme activity and investigate biochemical pathways
Industrial ApplicationsProduction of Agrochemicals and PolymersUtilized due to its stability and reactivity

Mechanism of Action

The mechanism of action of tert-butyl N-(1-methylpiperidin-4-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-butyl N-(1-methylpiperidin-4-yl)carbamate is unique due to its specific structural features, which confer distinct reactivity and stability. Its tert-butyl group provides steric hindrance, enhancing its stability, while the piperidine ring offers versatility in chemical modifications .

Biological Activity

Tert-butyl N-(1-methylpiperidin-4-yl)carbamate is a compound of interest in medicinal chemistry due to its structural features, which include a tert-butyl group and a piperidine ring. This compound has been investigated for its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications.

  • Molecular Formula : C12_{12}H22_{22}N2_2O2_2
  • Molecular Weight : Approximately 226.32 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors within biological systems. It is hypothesized that the compound may modulate the activity of various targets, influencing biochemical pathways critical for cellular functions.

Target Enzymes

  • Acetylcholinesterase (AChE) : Inhibition of AChE can lead to increased levels of acetylcholine, which may enhance cognitive functions.
  • Butyrylcholinesterase (BChE) : Similar to AChE, BChE inhibition is also linked to neuroprotective effects.

Biological Activities

Research has highlighted several biological activities associated with this compound:

  • Anticancer Activity :
    • The compound has shown potential in inhibiting the growth of various cancer cell lines, including breast and lung cancer cells. Studies indicate that it can induce apoptosis in these cells, suggesting its role as a pro-apoptotic agent .
    • A study reported that derivatives of similar piperidine compounds exhibited significant anticancer activity against multiple cancer types, including prostate and colon cancers .
  • Antimicrobial Properties :
    • The compound demonstrates antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis. The mechanism involves disrupting the bacterial cytoplasmic membrane, leading to cell death .
  • Neuroprotective Effects :
    • In vitro studies suggest that this compound can protect neuronal cells from damage caused by amyloid-beta peptides, which are implicated in Alzheimer's disease. This protective effect is potentially mediated through the reduction of inflammatory markers like TNF-α .

Case Studies

Several studies have explored the biological effects of this compound and related compounds:

StudyFindings
Demonstrated moderate protective effects against Aβ-induced astrocyte cell death; reduced inflammation markers in cell cultures.
Showed significant pro-apoptotic effects in A549 lung cancer cells with late apoptosis rates reaching 42%.
Highlighted strong antibacterial activity against drug-resistant strains of Staphylococcus spp.

Q & A

Q. What are the optimal synthetic routes for tert-butyl N-(1-methylpiperidin-4-yl)carbamate, and how can purity be maximized?

The synthesis typically involves multi-step protection-deprotection strategies. A common approach starts with 4-amino-1-methylpiperidine, where the amine group is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with a base like triethylamine (TEA) . Key considerations include:

  • Reaction monitoring : Thin-layer chromatography (TLC) or HPLC to track intermediate formation.
  • Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization.
  • Characterization : ¹H/¹³C NMR for structural confirmation, mass spectrometry (MS) for molecular weight validation, and elemental analysis for purity assessment .

Q. How should researchers handle and store this compound to prevent degradation?

Stability is influenced by moisture, temperature, and light. Best practices include:

  • Storage : In airtight containers under inert gas (e.g., argon) at –20°C for long-term storage.
  • Handling : Use desiccants and avoid prolonged exposure to acidic/basic environments to prevent carbamate cleavage .

Q. What spectroscopic techniques are critical for characterizing this compound, and what are common interpretation challenges?

  • ¹H NMR : Peaks for tert-butyl (δ ~1.4 ppm, singlet) and piperidine protons (δ ~2.5–3.5 ppm). Overlapping signals from conformational flexibility in the piperidine ring may require 2D NMR (COSY, HSQC) .
  • IR : Carbamate C=O stretch at ~1680–1720 cm⁻¹.
  • Pitfalls : Impurities (e.g., unreacted Boc₂O) can mimic peaks; cross-validate with MS and elemental analysis .

Advanced Research Questions

Q. How can regioselective functionalization of the piperidine ring be achieved without Boc group cleavage?

Strategies include:

  • Steric protection : The bulky tert-butyl group shields the carbamate, allowing selective alkylation/acylation at the piperidine nitrogen using mild bases (e.g., K₂CO₃) .
  • Catalysis : Palladium-mediated cross-coupling (e.g., Suzuki-Miyaura) on halogenated derivatives, avoiding harsh conditions .
  • Monitoring : Real-time LC-MS to detect undesired deprotection .

Q. What computational methods predict the biological activity of this compound analogs?

  • Molecular docking : Simulate binding to target proteins (e.g., kinases, GPCRs) using software like AutoDock or Schrödinger.
  • QSAR modeling : Correlate structural features (e.g., logP, polar surface area) with bioactivity data from analogs .
  • MD simulations : Assess stability of ligand-receptor complexes over time .

Q. How can conflicting crystallographic and spectroscopic data be resolved for derivatives of this compound?

  • X-ray vs. NMR discrepancies : Conformational flexibility in solution (NMR) vs. fixed crystal packing (X-ray). Use variable-temperature NMR to probe dynamics .
  • Validation : Compare with SHELX-refined crystallographic data for bond angles/rotamers .

Methodological Notes

  • Contradiction Analysis : When synthetic yields vary, check for moisture sensitivity of Boc reagents or competing side reactions (e.g., piperidine ring alkylation) .
  • Advanced Applications : Use this compound as a precursor for chiral ligands in asymmetric catalysis or as a scaffold in fragment-based drug discovery .

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